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Introduction

SAR103168 (also known as 1-[2-(2,1,3-benzothiadiazol-5-ylamino)-6-(2,6-dichlorophenyl)-

pyridol[2,3-d]pyrimidin-7-yl]-3′-tert-butylurea) is a novel, multi-targeted kinase inhibitor that has

been investigated for its therapeutic potential in myeloid malignancies, including high-risk

myelodysplastic syndrome (MDS).[1] This technical guide provides a comprehensive overview

of the preclinical rationale, clinical development, and available data for SAR103168 in the

context of MDS studies. It is important to note that the clinical development of SAR103168 was

discontinued due to unpredictable pharmacokinetics, which has limited the amount of available

clinical data.[2]

Core Concepts: Mechanism of Action
SAR103168 functions as a potent inhibitor of a range of tyrosine kinases critical to cancer cell

proliferation and survival.[3] Its primary mechanism of action involves the suppression of

signaling pathways that are frequently dysregulated in myeloid leukemias.

Key Inhibitory Targets of SAR103168:[1][3]

Src Kinase Family: SAR103168 exhibits potent inhibition of the entire Src kinase family, with

a 50% inhibitory concentration (IC50) of 0.65 ± 0.02 nM for the Src kinase.[3]
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BCR-Abl Kinase: The inhibitor also targets the BCR-Abl fusion protein, a hallmark of chronic

myeloid leukemia (CML).[1]

Angiogenic Receptor Kinases: It demonstrates activity against several receptor kinases

involved in angiogenesis, including:

Vascular Endothelial Growth Factor Receptors (VEGFR1 and VEGFR2)

Tie2

Platelet-Derived Growth Factor Receptor (PDGFR)

Fibroblast Growth Factor Receptors (FGFR1 and 3)[3]

Epidermal Growth Factor Receptor (EGFR): EGFR is another target within the inhibitory

profile of SAR103168.[3]

By inhibiting these kinases, SAR103168 disrupts downstream signaling cascades, including

the phosphorylation of STAT5, a key protein in signal transduction pathways that promotes cell

proliferation and suppresses apoptosis.[3][4] Preclinical studies have shown that this inhibition

leads to anti-proliferative and pro-apoptotic effects in leukemic cells.[3]

Signaling Pathway Inhibition by SAR103168

Caption: SAR103168 inhibits multiple receptor and cytoplasmic tyrosine kinases, blocking

downstream STAT5 signaling.

Preclinical Data
Preclinical investigations provided a strong rationale for the clinical evaluation of SAR103168 in

myeloid malignancies.[1] In vitro and in vivo studies demonstrated its potent anti-leukemic

activity.

Summary of Preclinical Findings
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Parameter Finding Reference

In Vitro Activity

Nanomolar IC50 for inhibition

of proliferation and induction of

apoptosis in acute and chronic

myeloid leukemic cells.

[3]

Significantly reduced

proliferation of leukemic

progenitor cells from 29 AML

patients.

[1]

Over 85% of AML patient

samples were sensitive to the

agent, including those with

poor-prognosis chromosome

abnormalities.

[1]

In Vivo Activity

Administration resulted in

tumor regression in animal

models implanted with human

AML leukemic cells.

[1]

Toxicology

Preclinical toxicology studies

suggested a favorable toxicity

profile.

[1]

Clinical Studies: Phase I Trial (NCT00981240)
A Phase I, open-label, dose-escalation study of SAR103168 was conducted in patients with

refractory or relapsed acute leukemias or high-risk myelodysplastic syndromes.[1]

Study Objectives
The primary and secondary objectives of this clinical trial are outlined below.

Table 1: Objectives of the Phase I Trial of SAR103168

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/23121564/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5495021/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5495021/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5495021/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5495021/
https://www.benchchem.com/product/b1191841?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5495021/
https://www.benchchem.com/product/b1191841?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1191841?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Objective Type Description Reference

Primary

To determine the maximum

tolerated dose (MTD) and

dose-limiting toxicities (DLTs)

of SAR103168.

[1]

To evaluate the

pharmacokinetic (PK) profile of

SAR103168.

[1]

Secondary
To evaluate the global safety

profile of SAR103168.
[1]

To evaluate the preliminary

anti-leukemic efficacy of this

agent.

[1]

To investigate the potential

induction effect on CYP3A4.
[5]

To determine the metabolic

pathways of SAR103168.
[5]

To determine the potential

impact of SAR103168 on the

QTc interval.

[5]

Experimental Protocol
Study Design: This was an open-label, Phase I, dose-escalation study conducted at three

centers in the United States.[1]

Patient Population: The study enrolled patients with refractory/relapsed acute leukemias or

high-risk myelodysplastic syndromes.[1] A total of 29 patients, aged 18-83 years, were treated

with SAR103168.[2]

Treatment Regimen: SAR103168 was administered as a single agent via intravenous infusion

over one hour, once daily for five consecutive days. This 5-day treatment constituted one

course, which was repeated every two weeks.[1]
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Dose Escalation: The study employed a dose-escalation design, with cohorts of 3 to 6 patients

at each dose level. The starting dose was 1.2 mg/m²/day. The dose was to be increased in new

cohorts based on toxicities observed during the first 4-week treatment period, with the goal of

determining the MTD.[5]

Response Evaluation: Responses to SAR103168 in patients with acute leukemias and MDS

were evaluated using the International Working Group (IWG) criteria. Bone marrow aspiration

and/or biopsy were performed at baseline, during the second course, and then every two

courses thereafter.[1]

Pharmacokinetic Analysis: Plasma concentrations of SAR103168 were determined using a

validated liquid chromatography/tandem mass spectrometry method.[1]

Experimental Workflow for the Phase I Trial of SAR103168

Caption: Workflow of the Phase I clinical trial of SAR103168 in patients with advanced myeloid

malignancies.

Clinical Trial Results
The Phase I study of SAR103168 was discontinued by the sponsor prior to reaching the MTD

due to the unpredictable nature of drug exposure.[2]

Patient Disposition and Outcomes

Table 2: Patient Disposition in the Phase I Trial of SAR103168
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Parameter Value Reference

Number of Patients Enrolled 30 [1]

Number of Patients Treated 29 [1]

Mean Number of Treatment

Courses
2.1 (SD 0.9) [1]

Reasons for Treatment

Discontinuation

Disease Progression 48.3% [1]

Other (primarily lack of

response)
41.4% [1]

Adverse Events 10.3% [1]

Status at Last Study Contact

Deceased 44.8% [1]

Safety and Tolerability: The adverse event profile of SAR103168 was consistent with what

would be expected for the patient population being studied.[1] No individual toxicities were

specifically attributed to the investigational drug.[2]

Table 3: Most Frequent Grade 3-4 Treatment-Emergent Adverse Events

Adverse Event Frequency Reference

Febrile Neutropenia Most frequent [1]

Pneumonia Second most frequent [1]

Disease Progression Frequent [1]

Bacteremia Frequent [1]

No Grade 4 events or deaths on the study were assessed as being related to the study

treatment.[1]
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Efficacy: SAR103168 did not demonstrate a clear clinical benefit within the tested dose range.

[1] Preclinical data suggested that the doses administered to patients may have been too low

to achieve a therapeutic effect.[1]

Pharmacokinetics: The pharmacokinetic profile of SAR103168 was characterized by a plasma

peak concentration at the end of the infusion, followed by a biphasic decline.[2] However, there

was an unpredictable relationship between the drug dose and exposure, which ultimately led to

the discontinuation of the study.[1]

Conclusion
SAR103168 is a multi-targeted kinase inhibitor with a strong preclinical rationale for its use in

myeloid malignancies, including MDS. It demonstrated potent in vitro and in vivo anti-leukemic

activity. However, its clinical development was halted during a Phase I trial due to unpredictable

pharmacokinetics, which prevented the determination of a maximum tolerated dose and an

adequate assessment of its efficacy. While the safety profile was manageable, the lack of a

clear clinical benefit at the tested doses and the pharmacokinetic challenges have limited its

further investigation in MDS. Future research into multi-kinase inhibitors for MDS may require

different formulation strategies or patient selection to overcome the challenges encountered

with SAR103168.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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